molecular formula C19H22N4O3 B6576154 9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 385787-42-8

9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B6576154
CAS No.: 385787-42-8
M. Wt: 354.4 g/mol
InChI Key: RGBQLHFOHPLFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.16919058 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to intercalate with dna . This suggests that Oprea1_038440 may also interact with DNA as its primary target.

Biochemical Pathways

This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

Dna intercalation can lead to a variety of cellular responses, including cell cycle arrest and apoptosis . This is often the desired effect in the context of anticancer therapies.

Biochemical Analysis

Biochemical Properties

Oprea1_038440 is involved in a variety of biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, and these interactions can be complex and multifaceted . For instance, it has been found to intercalate DNA, which can have significant implications for cellular function .

Cellular Effects

Oprea1_038440 has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have anti-proliferative effects on certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of Oprea1_038440 involves its interactions at the molecular level . It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to intercalate DNA, which can disrupt the normal functioning of the DNA molecule .

Temporal Effects in Laboratory Settings

Over time, the effects of Oprea1_038440 can change in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Oprea1_038440 can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oprea1_038440 is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Oprea1_038440 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Oprea1_038440 can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2)8-12-16(13(24)9-19)17(23-18(22-12)20-10-21-23)11-5-6-14(25-3)15(7-11)26-4/h5-7,10,17H,8-9H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBQLHFOHPLFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.